6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of enzymes involved in various metabolic pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antifungal and antibacterial activities by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also exhibits antifungal and antibacterial activities by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA. Additionally, it has been studied for its potential use as a diagnostic tool for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits several advantages and limitations for lab experiments. Its advantages include its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its limitations include its potential toxicity and side effects, which require careful handling and testing.
Zukünftige Richtungen
There are several future directions for the research on 6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include the development of more efficient and cost-effective synthesis methods, the exploration of its potential applications in drug discovery and development, and the investigation of its potential use as a diagnostic tool for various diseases. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential toxicity and side effects.
Synthesemethoden
The synthesis method of 6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluorophenylhydrazine with 4-fluorobenzaldehyde to form 4-fluorophenylhydrazone. The resulting compound is then reacted with ethyl 4-bromobutyrate to form 6-(4-Fluorophenyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-2-amine. The final step involves the reaction of the resulting compound with sodium ethoxide in ethanol to yield this compound.
Wissenschaftliche Forschungsanwendungen
6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use as a diagnostic tool for various diseases.
Eigenschaften
Molekularformel |
C17H12F2N4OS |
---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
6-[1-(4-fluorophenoxy)ethyl]-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12F2N4OS/c1-10(24-14-8-6-13(19)7-9-14)16-22-23-15(20-21-17(23)25-16)11-2-4-12(18)5-3-11/h2-10H,1H3 |
InChI-Schlüssel |
IIWKFAVNHDSZME-UHFFFAOYSA-N |
SMILES |
CC(C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)F)OC4=CC=C(C=C4)F |
Kanonische SMILES |
CC(C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)F)OC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.